N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-furan-2-ylmethyl-oxalamide
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide is a complex organic compound characterized by the presence of adamantane, thiazole, and furan moieties
Properties
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-17(21-10-15-2-1-3-26-15)18(25)23-19-22-16(11-27-19)20-7-12-4-13(8-20)6-14(5-12)9-20/h1-3,11-14H,4-10H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRISFHMLDRVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane-thiazole intermediate, which is then reacted with furan-2-ylmethylamine to form the final oxalamide product. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the thiazole and furan rings contribute to its bioactivity. The compound may exert its effects through the inhibition of specific enzymes or receptors involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-dodecyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
